N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide
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Overview
Description
N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene-based sulfonamides. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The molecular formula of this compound is C11H11NO3S2, and it has a molecular weight of 269.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide, can be achieved through various methods. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene-based sulfonamides often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert sulfonamides to amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide involves its interaction with molecular targets such as carbonic anhydrase enzymes. The sulfonamide group binds to the active site of the enzyme, inhibiting its activity. This inhibition can affect various physiological processes, making the compound a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide include other thiophene-based sulfonamides, such as:
- N-(2-hydroxyphenyl)thiophene-2-sulfonamide
- N-(4-methylphenyl)thiophene-2-sulfonamide
- N-(2-hydroxy-4-chlorophenyl)thiophene-2-sulfonamide
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the hydroxy and methyl groups on the phenyl ring can affect the compound’s binding affinity to molecular targets and its overall pharmacological profile .
Properties
Molecular Formula |
C11H11NO3S2 |
---|---|
Molecular Weight |
269.3 g/mol |
IUPAC Name |
N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H11NO3S2/c1-8-4-5-9(10(13)7-8)12-17(14,15)11-3-2-6-16-11/h2-7,12-13H,1H3 |
InChI Key |
BNBDCWAJVHQJBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CS2)O |
Origin of Product |
United States |
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